molecular formula C21H28O2 B151563 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione CAS No. 246038-13-1

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione

Cat. No.: B151563
CAS No.: 246038-13-1
M. Wt: 312.4 g/mol
InChI Key: JGMOKGBVKVMRFX-POHNSKBLSA-N
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Description

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione is a chemical compound belonging to the class of pregnane steroids. It has a molecular formula of C₂₁H₂₈O₂ and a molar mass of 312.453 g/mol . This compound is known for its structural similarity to dydrogesterone and 6-dehydroprogesterone .

Preparation Methods

The preparation of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione involves several synthetic routes. One common method starts with 9beta,10alpha-pregnane-5,7-diene-3,20-dione diethyl diacetal (compound A). This compound undergoes deprotection under acidic conditions to yield 9beta,10alpha-pregnane-4,7-diene-3,20-dione (compound B). Subsequently, compound B is rearranged under alkaline conditions to produce this compound (compound C) . The reaction conditions typically involve the use of 5-10% dilute sulfuric acid, 5-10% dilute hydrochloric acid, 40-60% acetic acid, or p-toluenesulfonic acid at temperatures ranging from 0 to 90°C .

Chemical Reactions Analysis

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-3-one, while reduction can produce 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-diol .

Scientific Research Applications

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other steroids and hormone analogs. In biology, it is studied for its role in hormone regulation and its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent . Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

Comparison with Similar Compounds

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione is similar to other pregnane steroids such as dydrogesterone and 6-dehydroprogesterone . it is unique in its specific structural configuration, which imparts distinct biological activities. Dydrogesterone, for example, is widely used in hormone replacement therapy, while 6-dehydroprogesterone is studied for its role in steroid biosynthesis . The unique structural features of this compound make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(8S,9R,10S,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17-,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOKGBVKVMRFX-POHNSKBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179353
Record name 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246038-13-1
Record name 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246038131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9.BETA.,10.ALPHA.,17.ALPHA.-PREGNA-4,6-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S48G465CS3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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